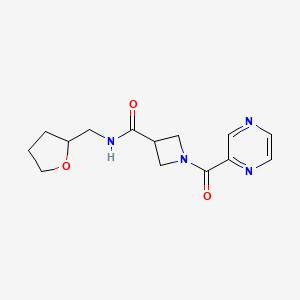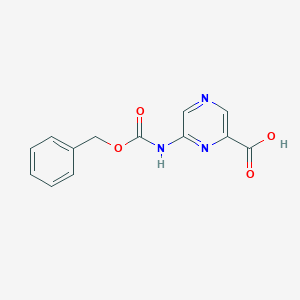![molecular formula C16H22N2O4S B2711547 N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide CAS No. 861209-89-4](/img/structure/B2711547.png)
N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Applications
Analgesic and Anti-Inflammatory Activities : Chemical compounds structurally related to N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide have been studied for their analgesic and anti-inflammatory properties. For instance, derivatives such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc) eto acetamides and their B-(4-substituted phenyl) azo analogs demonstrated significant analgesic and anti-inflammatory activities in experimental studies. Among these derivatives, a specific bromophenyl azo compound showed activity comparable to standard drugs like pentazocine and aspirin, indicating its potential for therapeutic use in pain and inflammation management. The safety profile of these compounds was also favorable, as no significant toxicity was observed at doses up to 1500 mg/kg body weight in animal models (Gopa, Porchezhian, & Sarma, 2001).
Antiviral Applications
Antiviral Evaluation of Spirothiazolidinone Derivatives : Another area of interest is the antiviral activity of spirothiazolidinone derivatives, which share a structural motif with this compound. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed promising antiviral properties, particularly against influenza A/H3N2 virus and human coronavirus 229E. Certain compounds within this series exhibited strong antiviral activity, with effective concentration values (EC50) as low as 0.2 µM and a favorable selectivity index, highlighting their potential as a basis for developing new antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).
Nematicidal Activity
Nematicidal Activity of Azaspiro Decanone Derivatives : Research into the nematicidal properties of 2-(1H-benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds, which are structurally related to this compound, has demonstrated their effectiveness against nematode pests. These compounds were synthesized and evaluated for their ability to control nematode infestations, indicating their potential application in agricultural pest management (Srinivas, Nagaraj, & Reddy, 2008).
Antimicrobial Activities
Antimicrobial Properties of Spirothiazolinone Derivatives : Similar to the antiviral applications, spirothiazolinone derivatives have shown significant antimicrobial activities. A study focusing on the synthesis and characterization of various spirothiazolinone compounds revealed their potent antimicrobial effects. The increase in heterocyclic ring fusion within these compounds correlated with higher antimicrobial activities, suggesting their potential as antimicrobial agents (Patel & Patel, 2015).
Eigenschaften
IUPAC Name |
N-[4-(1-oxa-4-azaspiro[4.5]decan-4-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)17-14-5-7-15(8-6-14)23(20,21)18-11-12-22-16(18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFZHIINZCPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)
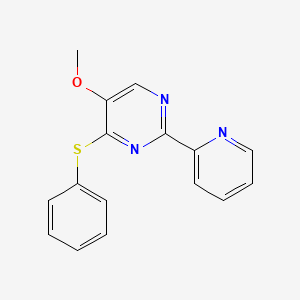
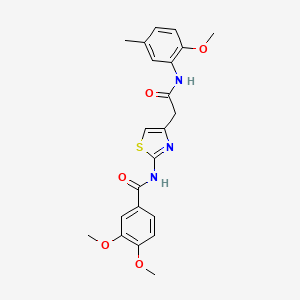
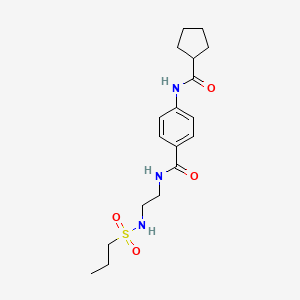
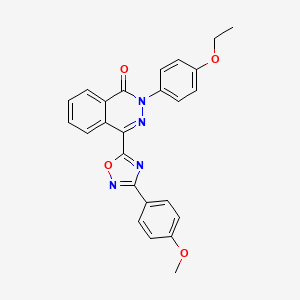
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)
![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)
